molecular formula C22H26N4O2 B295308 4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B295308
M. Wt: 378.5 g/mol
InChI Key: SFCAAAFQLVNFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as DAPTA, is a synthetic compound that has been extensively studied for its potential applications in the field of scientific research. In

Mechanism of Action

The mechanism of action of 4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes and proteins that are involved in the replication and spread of viruses and cancer cells. 4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been shown to have immunomodulatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the replication of various viruses, including HIV and hepatitis C, by blocking the entry of the virus into host cells. 4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer properties. Additionally, 4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to have immunomodulatory effects, which may help to boost the immune system and improve overall health.

Advantages and Limitations for Lab Experiments

4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied, and its biological activities are well-characterized. However, 4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has some limitations for use in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, 4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One area of research is the development of more potent and selective analogs of 4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Another area of research is the investigation of the immunomodulatory effects of 4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its potential applications in the treatment of autoimmune diseases. Additionally, 4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may have potential applications in the development of novel antiviral and anticancer therapies. Overall, 4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a promising compound that has the potential to contribute to the development of new treatments for a wide range of diseases.

Synthesis Methods

4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate to form an intermediate compound. This intermediate is then reacted with 2,3-dimethylphenylhydrazine to form the final product, 4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. The synthesis method of 4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. 4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been used in various research studies to investigate its potential therapeutic applications in the treatment of various diseases, including HIV, hepatitis C, and cancer.

properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C22H26N4O2/c1-13-7-6-8-18(14(13)2)24-21(27)19-15(3)23-22(28)25-20(19)16-9-11-17(12-10-16)26(4)5/h6-12,20H,1-5H3,(H,24,27)(H2,23,25,28)

InChI Key

SFCAAAFQLVNFSR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)N(C)C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)N(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.